molecular formula C12H12N2 B183152 4,6-Dimethyl-2-phenylpyrimidine CAS No. 14164-34-2

4,6-Dimethyl-2-phenylpyrimidine

Cat. No. B183152
CAS RN: 14164-34-2
M. Wt: 184.24 g/mol
InChI Key: TVNUWBFICZWTRU-UHFFFAOYSA-N
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Description

“4,6-Dimethyl-2-phenylpyrimidine” is a chemical compound with the molecular formula C12H12N2 . It has a molecular weight of 184.24 . This compound is used for research purposes .


Synthesis Analysis

The compound has been synthesized in two steps from 4,6-dimethyl-2-phenylpyrimidine by a double Knoevenagel reaction with 4-bromobenzaldehyde followed by a double Suzuki–Miyaura cross-coupling reaction with 4-(N,N-diphenylamino)phenylboronic acid .


Molecular Structure Analysis

The molecular structure of “4,6-Dimethyl-2-phenylpyrimidine” consists of a pyrimidine ring which is a six-membered aromatic ring with two nitrogen atoms in positions 1 and 3 .


Chemical Reactions Analysis

The compound has been involved in various chemical reactions. For instance, it has been used in the synthesis of a 4,6-distyrylpyrimidine chromophore . Additionally, it has been used as a precursor in the preparation of SnS nanoplatelets .

Scientific Research Applications

Nonlinear Optical Properties

  • Optoelectronic Applications: Thiopyrimidine derivatives, including 4,6-dimethyl-2-phenylpyrimidine, exhibit significant nonlinear optical (NLO) properties. Their potential in optoelectronic applications is underscored by their enhanced NLO characteristics, making them candidates for high-tech optoelectronic applications (Hussain et al., 2020).

Photophysical Properties

  • Emission and Solvatochromism: Compounds synthesized from 4,6-dimethyl-2-phenylpyrimidine exhibit intense emission in various solvents and solid state. Their emission solvatochromism ranges from blue in nonpolar solvents to orange in dichloromethane. This sensitivity to the environment makes them valuable for photophysical studies and potential applications in materials science (Diarra, Robin‐le Guen, & Achelle, 2021).

Crystal Engineering and Supramolecular Architecture

  • Structural Studies in Crystal Engineering: 4,6-Dimethyl-2-phenylpyrimidine derivatives are used to study the interaction with dicarboxylic acids, influencing crystal engineering and supramolecular architecture. Changes in substituents on the pyrimidine ring can impact the overall crystal structure, offering insights into molecular design (Goswami et al., 2008).

Luminescent Lanthanide Frameworks

  • Luminescence Tuning in Lanthanide Frameworks: 4,6-Dimethyl-2-phenylpyrimidine is used in synthesizing luminescent lanthanide frameworks. These frameworks exhibit varied luminescence due to different coordination environments of lanthanide ions, useful in material science and luminescence studies (Jia et al., 2014).

Synthesis and Chemical Transformation Studies

  • Chemical Synthesis and Transformations: This compound is integral in synthesizing various heterocyclic compounds, demonstrating its role as a versatile intermediate in organic synthesis. Its transformations and reactions with nucleophiles are studied to understand complex chemical processes (Several Authors, Various Years).

Antimicrobial Activity

  • Antimicrobial Properties: Derivatives of 4,6-dimethyl-2-phenylpyrimidine are explored for their antimicrobial properties. Their structure-activity relationship provides insights into the development of new antimicrobial agents (Several Authors, Various Years).

Luminescent Properties and Molecular Docking

  • Luminescence and Docking Studies: The compound's derivatives are studied for their luminescent properties and potential in molecular docking applications. These studies are crucial for developing new materials and understanding molecular interactions (Several Authors, Various Years).

Safety And Hazards

The safety data sheet for a similar compound, 4-(Dimethylamino)pyridine, indicates that it is toxic if swallowed or inhaled, fatal in contact with skin, causes skin irritation, causes serious eye damage, and is toxic to aquatic life with long-lasting effects .

Future Directions

The compound has been used in the synthesis of a 4,6-distyrylpyrimidine chromophore, which exhibits intense emission in moderately polar solvents as well as in solid state . This suggests potential applications in the field of fluorescence and bio-imaging . Additionally, it has been used as a precursor in the preparation of SnS nanoplatelets, which have been evaluated for their performance as anode material for lithium-ion batteries .

properties

IUPAC Name

4,6-dimethyl-2-phenylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2/c1-9-8-10(2)14-12(13-9)11-6-4-3-5-7-11/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVNUWBFICZWTRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20286445
Record name 4,6-dimethyl-2-phenylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20286445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-Dimethyl-2-phenylpyrimidine

CAS RN

14164-34-2
Record name NSC45809
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45809
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,6-dimethyl-2-phenylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20286445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
42
Citations
B Lythgoe, LS Rayner - Journal of the Chemical Society (Resumed), 1951 - pubs.rsc.org
Reduction of (I) with hydrogen and palladised barium sulphate in dilute sodium hydroxide solution was unsatisfactory, because some 5-chloro-2-hydroxypyrimidine was formed, and …
Number of citations: 39 pubs.rsc.org
L Diarra, F Robin-le Guen, S Achelle - Molbank, 2021 - mdpi.com
In this contribution, we designed a 4,6-distyrylpyrimidine chromophore with diphenylamino electron-donating groups and biphenylenevinylene extended π-conjugated linkers. This …
Number of citations: 7 www.mdpi.com
GB Caygill, PJ Steel - Journal of organometallic chemistry, 1990 - Elsevier
The use of pendant pyrazole groups to induce double cyclopalladation of 2-phenylpyrimidines has been investigated 4,6-Bis(pyrazol-1-yl)-2-phenylpyrimidine undergoes …
Number of citations: 40 www.sciencedirect.com
A Maggiolo, PB Russell - Journal of the Chemical Society (Resumed), 1951 - pubs.rsc.org
The attachment of a phenyl nucleus to a pyrimidine nucleus in any of the available positions causes shift to longer wave-length and an increase in intensity of the absorption maximum. …
Number of citations: 4 pubs.rsc.org
T SAKAMOTO, T SAKASAI… - Chemical and …, 1981 - jstage.jst.go.jp
The oxidation of 2, 4—dimethy1quinoline and its 1-0xide with an equimolecular amount of selenium dioxide in boiling dioxane afforded 4—methquuinoline-2-carba1dehyde and its l-…
Number of citations: 28 www.jstage.jst.go.jp
GB Caygill, RM Hartshorn, PJ Steel - Journal of organometallic chemistry, 1990 - Elsevier
Seven phenylpyrimidines have been cyclopalladated with lithium tetrachloropalladate and the products characterised by 1 H and 13 C NMR studies of their acetylacetonate complexes. …
Number of citations: 55 www.sciencedirect.com
坂本尚夫, 新妻節子, 水柿道直, 山中宏 - Chemical and Pharmaceutical …, 1979 - jlc.jst.go.jp
N-Oxidation of pyrimidines having unsymmetrically substituted 4-and 6-positions with hydrogen peroxide in acetic acid gave mixture of their 1-oxides and 3-oxides. Ring transformation …
Number of citations: 2 jlc.jst.go.jp
H Lund - Organic Electrochemistry: Proceedings of the Fifth …, 2002 - books.google.com
Preliminary results of the reduction of 1, 3, 5-triphenylbenzene, 2, 4, 6-triphenyl-1, 3, 5-triazine, 2, 4, 6-triphenylpyrimidine, 3, 4-diphenyl-1, 2, 5-thiadiazole, and perchlorates of 1-…
Number of citations: 0 books.google.com
ES Ratemi, N Namdev… - Journal of heterocyclic …, 1993 - Wiley Online Library
3‐Substituted 2(1H)‐pyridones are produced from reaction of 4‐(4‐morpholino)‐3‐pentenone 1 with each of the following carbon acids: cyanoacetamide, malononitrile, …
Number of citations: 12 onlinelibrary.wiley.com
XY Cao, J Harrowfield, J Nitschke, J Ramírez… - 2007 - Wiley Online Library
Ditopic bis(acylhydrazone) ligands, derived from the reactions of carbohydrazides with 2‐phenylpyrimidine‐4,6‐dicarbaldehyde and designed for grid formation with octahedrally …

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